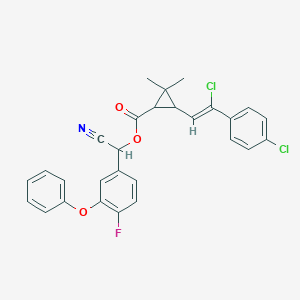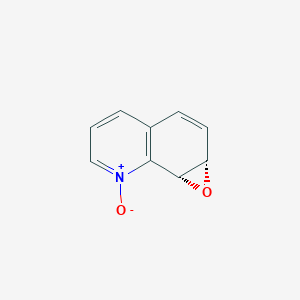
(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide, commonly known as EDO-Q, is a synthetic compound that has been widely used in scientific research for its unique properties. EDO-Q is a quinolone derivative that has an epoxy group and a nitrogen oxide group attached to its structure. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism Of Action
The mechanism of action of EDO-Q involves its ability to form covalent adducts with cytochrome P450 enzymes. This process involves the formation of a reactive intermediate, which then reacts with the enzyme to form a stable adduct. This adduct inhibits the activity of the enzyme, leading to a decrease in drug metabolism.
Biochemical And Physiological Effects
EDO-Q has been found to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit cytochrome P450 enzymes, this compound has been found to inhibit the activity of other enzymes, including monoamine oxidase and xanthine oxidase. EDO-Q has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using EDO-Q in lab experiments is its ability to selectively inhibit the activity of cytochrome P450 enzymes. This allows researchers to study the metabolism of specific drugs and to identify potential drug interactions. However, one of the limitations of using EDO-Q is its potential toxicity. This compound has been found to be toxic to some cell types, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving EDO-Q. One possible direction is the development of new drugs that can selectively inhibit specific cytochrome P450 enzymes. Another possible direction is the development of new methods for synthesizing EDO-Q, which may lead to more efficient and cost-effective production of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EDO-Q and to identify potential therapeutic applications of this compound.
Synthesis Methods
EDO-Q can be synthesized through a multistep process involving the reaction of quinoline with various reagents. The most commonly used method involves the reaction of quinoline with m-chloroperbenzoic acid in the presence of a catalyst. This reaction produces an intermediate compound, which is then treated with nitric oxide to form EDO-Q.
Scientific Research Applications
EDO-Q has been used extensively in scientific research for its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective at inhibiting the activity of cytochrome P450 enzymes, which play a key role in the metabolism of many drugs. By inhibiting these enzymes, EDO-Q can be used to study the metabolism of various drugs and to identify potential drug interactions.
properties
CAS RN |
142044-39-1 |
|---|---|
Product Name |
(+-)-cis-7,8-Epoxy-7,8-dihydroquinoline N-oxide |
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(1aS,7bR)-7-oxido-1a,7b-dihydrooxireno[2,3-h]quinolin-7-ium |
InChI |
InChI=1S/C9H7NO2/c11-10-5-1-2-6-3-4-7-9(12-7)8(6)10/h1-5,7,9H/t7-,9-/m0/s1 |
InChI Key |
OIUBPUHZQJZPEY-CBAPKCEASA-N |
Isomeric SMILES |
C1=CC2=C([C@@H]3[C@@H](O3)C=C2)[N+](=C1)[O-] |
SMILES |
C1=CC2=C(C3C(O3)C=C2)[N+](=C1)[O-] |
Canonical SMILES |
C1=CC2=C(C3C(O3)C=C2)[N+](=C1)[O-] |
synonyms |
QUINOLINE-7,8-OXIDE-N-OXIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



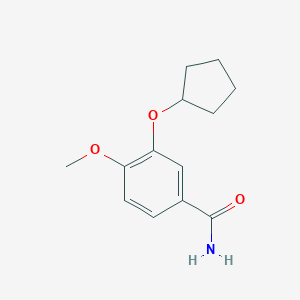
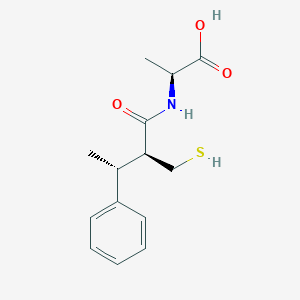
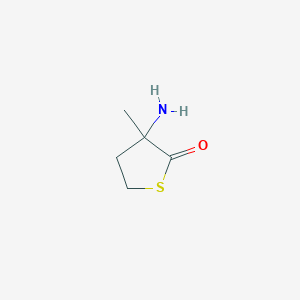
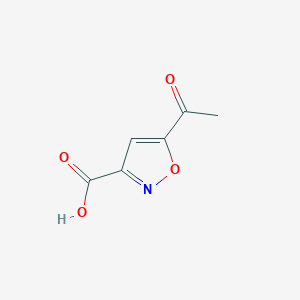
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
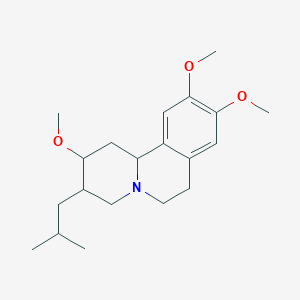
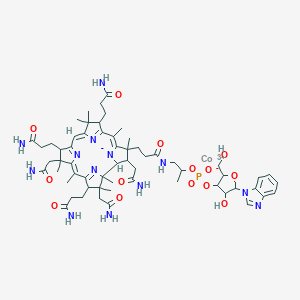
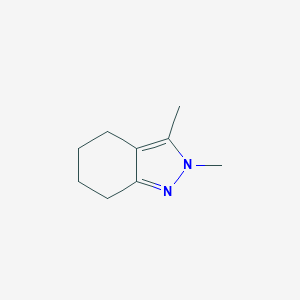
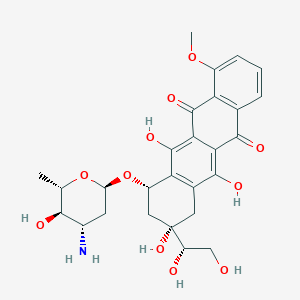
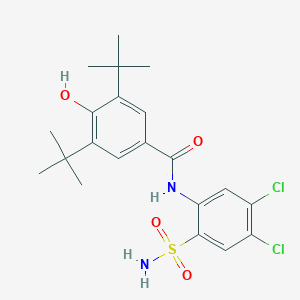
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
